molecular formula C26H28N8O3 B607957 4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide CAS No. 2093391-24-1

4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide

Cat. No. B607957
M. Wt: 500.56
InChI Key: JNYHQYRTYFSMSQ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. The structure can provide information about the functional groups present in the compound, which can give clues about its reactivity.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The choice of reactants, solvents, catalysts, and conditions can greatly affect the outcome of the synthesis. The yield and purity of the product are also important considerations.



Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry can be used to determine the molecular structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can provide information about the compound’s reactivity and stability, as well as potential uses for the compound in chemical synthesis.



Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, and reactivity. These properties can provide information about how the compound behaves under different conditions.


Scientific Research Applications

  • Development of BET Inhibitors : Zhao et al. (2017) designed and synthesized 9H-pyrimido[4,5-b]indole-containing compounds, aiming to obtain potent and orally bioavailable BET inhibitors. One such compound demonstrated significant antitumor activity in leukemia and breast cancer models (Zhao et al., 2017).

  • Synthesis of Pyrimidoindole Derivatives : Shestakov et al. (2009) conducted reactions leading to the formation of 5H-pyrimido[5,4-b]indole derivatives, which were then used in further chemical syntheses (Shestakov et al., 2009).

  • Anticancer and Anti-inflammatory Agents : Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, which were evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, demonstrating potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

  • Chemical Synthesis of Indole Derivatives : Monge et al. (1986) described the synthesis of various pyrimido[5,4-b]indoles, showcasing the chemical versatility of these compounds in laboratory settings (Monge et al., 1986).

  • Synthesis of Fused Heterocyclic Systems : Bakhite et al. (2005) prepared thieno[2,3-b]pyridine derivatives, which are useful synthons for other pyridothienopyrimidines and related fused polyheterocyclic systems (Bakhite et al., 2005).

  • Antiviral Agents Synthesis : Saxena et al. (1990) synthesized pyrazolo[3,4-d]pyrimidine analogues, which were evaluated for their antiviral activities against human cytomegalovirus and herpes simplex virus (Saxena et al., 1990).

  • Synthesis of Novel Heterocyclic Substances : Behbehani et al. (2011) used 2-arylhdrazononitriles for the preparation of various heterocyclic substances, highlighting their antimicrobial potential against bacteria and yeast (Behbehani et al., 2011).

  • Synthesis of Pyrano[2,3-b]pyridine Derivatives : Kumar and Mashelker (2007) synthesized oxadiazole heterocyclic compounds containing a pyranopyridine moiety, expected to have hypertensive activity (Kumar and Mashelker, 2007).

Safety And Hazards

The safety and hazards of a compound refer to the potential risks associated with its use. This can include toxicity, flammability, and environmental impact.


Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential applications. This could include more detailed studies of its mechanism of action, or the development of new synthetic routes to improve yield or selectivity.


Please note that this is a general overview and the specific details would depend on the particular compound . For a detailed analysis of a specific compound, I would recommend consulting the scientific literature or a chemistry professional.


properties

IUPAC Name

4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N8O3/c1-6-34-20(11-17(32-34)14-7-8-14)29-24-22-15-10-19(36-5)16(21-12(2)33-37-13(21)3)9-18(15)28-23(22)30-25(31-24)26(35)27-4/h9-11,14H,6-8H2,1-5H3,(H,27,35)(H2,28,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYHQYRTYFSMSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 135397673

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide
Reactant of Route 3
Reactant of Route 3
4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide
Reactant of Route 4
Reactant of Route 4
4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide
Reactant of Route 5
Reactant of Route 5
4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide
Reactant of Route 6
Reactant of Route 6
4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide

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